5-Methoxy-2-methylphenol
Overview
Description
5-Methoxy-2-methylphenol, also known as 2-methoxy-5-methylphenol, is an organic compound with the molecular formula C₈H₁₀O₂. It is a derivative of phenol, characterized by the presence of a methoxy group (-OCH₃) and a methyl group (-CH₃) attached to the benzene ring. This compound is known for its aromatic properties and is used in various chemical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-2-methylphenol typically involves the methylation of 2-methylphenol (o-cresol) using methanol in the presence of a catalyst. The reaction can be carried out under acidic or basic conditions, with sulfuric acid or sodium hydroxide commonly used as catalysts .
Industrial Production Methods: In industrial settings, the production of this compound may involve more advanced techniques such as catalytic demethylation using transition metal catalysts like copper or palladium. These methods allow for higher yields and more efficient production processes .
Chemical Reactions Analysis
Types of Reactions: 5-Methoxy-2-methylphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into corresponding alcohols or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under various conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Corresponding alcohols and reduced phenolic derivatives.
Substitution: Halogenated, nitrated, or sulfonated phenolic compounds.
Scientific Research Applications
5-Methoxy-2-methylphenol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of plastics, adhesives, and coatings due to its thermal stability and flame resistance
Mechanism of Action
The mechanism of action of 5-Methoxy-2-methylphenol involves its interaction with various molecular targets and pathways. The compound’s methoxy and methyl groups influence its reactivity and interactions with enzymes and receptors. It can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. Additionally, its antimicrobial properties are attributed to its ability to disrupt microbial cell membranes and inhibit enzyme activity .
Comparison with Similar Compounds
Phenol: The parent compound, lacking the methoxy and methyl groups.
2-Methylphenol (o-Cresol): Similar structure but without the methoxy group.
4-Methoxyphenol: Similar structure but with the methoxy group in a different position.
Uniqueness: 5-Methoxy-2-methylphenol is unique due to the specific positioning of its methoxy and methyl groups, which confer distinct chemical and physical properties. These substituents enhance its reactivity and make it suitable for specific applications in various fields .
Properties
IUPAC Name |
5-methoxy-2-methylphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c1-6-3-4-7(10-2)5-8(6)9/h3-5,9H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXIOWYFFTWXSHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10449507 | |
Record name | 5-methoxy-2-methylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10449507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20734-74-1 | |
Record name | 5-Methoxy-2-methylphenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020734741 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-methoxy-2-methylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10449507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-METHOXY-2-METHYLPHENOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GF9UJ4G65C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What happens to 5-methoxy-2-methylphenol under photochemical conditions in the presence of AlBr3?
A1: When this compound is irradiated with UV light in the presence of aluminum bromide (AlBr3), it undergoes a methyl group transposition reaction. [] This reaction leads to the formation of an equilibrium mixture of three isomeric methoxycresols:
Q2: Has this compound been identified in any natural sources?
A2: While the provided research articles do not mention this compound specifically being isolated from natural sources, a closely related compound, 4-(2'-hydroxyphenethyl)-5-methoxy-2-methylphenol, was newly identified in the stem bark of Bauhinia rufescens (Fabaceae). [] This suggests that similar phenolic compounds, potentially including this compound, could be present in natural sources. Further investigation into the phytochemical profiles of various plant species would be needed to confirm its presence.
Q3: Are there any reported biological activities associated with this compound or its structural analogs?
A3: While the provided research doesn't specifically investigate the biological activity of this compound, it highlights the biological potential of its structural analog, 6-methoxy-7-methyl-8-hydroxydibenz[b,f]oxepin, also isolated from Bauhinia rufescens. [] This compound demonstrated weak to moderate antimicrobial activity against various Gram-positive and Gram-negative bacterial and fungal strains. [] This finding suggests that this compound and its derivatives could possess interesting biological activities warranting further investigation.
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